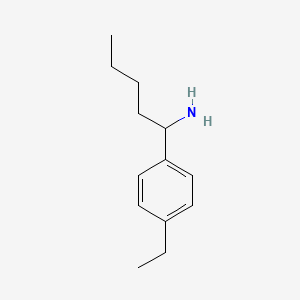
1-(4-Ethylphenyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)pentylamine is an organic compound with the molecular formula C13H21N. It is a derivative of pentylamine, where the pentyl group is substituted with a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)pentylamine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethylbenzaldehyde with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: 1-(4-ethylphenyl)pentanol.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)pentylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1-Pentanamine: A simpler analog with a straight-chain structure and similar amine functionality.
1-Phenylethylamine: Another related compound with a phenyl group attached to the ethylamine chain.
Uniqueness: 1-(4-Ethylphenyl)pentylamine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10,13H,3-6,14H2,1-2H3 |
InChI Key |
LFWAVNNGXHIEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
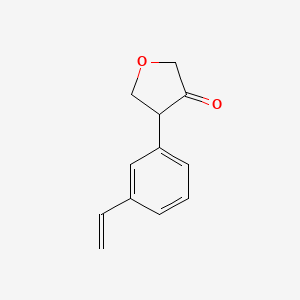
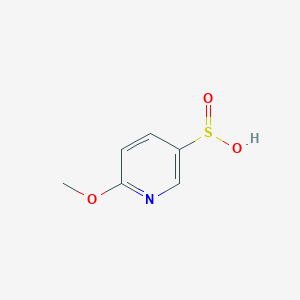
amine](/img/structure/B13247259.png)
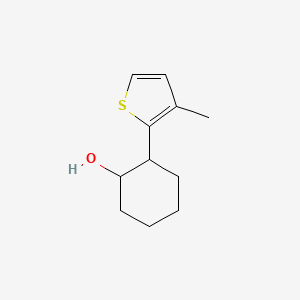
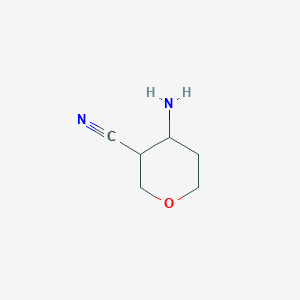
![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)

![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)

![6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13247310.png)
![N-[1-(pyridin-4-yl)ethyl]cyclopentanamine](/img/structure/B13247318.png)

